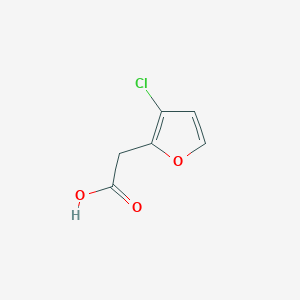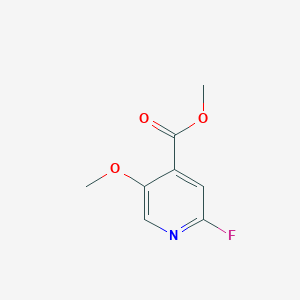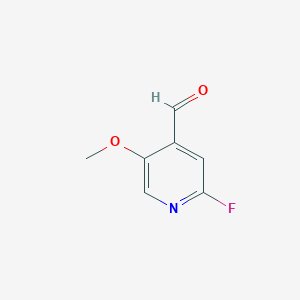
(4,5-dimethoxy-2-nitrophenyl)methyl 2,2,2-trichloroethanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-Dimethoxy-2-nitrophenyl)methyl 2,2,2-trichloroethanimidate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound features a phenyl ring substituted with methoxy and nitro groups, linked to a trichloroethanimidate moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dimethoxy-2-nitrophenyl)methyl 2,2,2-trichloroethanimidate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4,5-dimethoxybenzaldehyde to introduce the nitro group, followed by the formation of the trichloroethanimidate ester through a reaction with trichloroacetonitrile under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
(4,5-Dimethoxy-2-nitrophenyl)methyl 2,2,2-trichloroethanimidate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (4,5-dimethoxy-2-aminophenyl)methyl 2,2,2-trichloroethanimidate, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (4,5-dimethoxy-2-nitrophenyl)methyl 2,2,2-trichloroethanimidate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of (4,5-dimethoxy-2-nitrophenyl)methyl 2,2,2-trichloroethanimidate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar in structure but lacks the trichloroethanimidate moiety.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Contains a hydroxyl group instead of the trichloroethanimidate group.
Dichloroaniline: An aniline derivative with chlorine substitutions, differing significantly in structure and reactivity.
Uniqueness
What sets (4,5-dimethoxy-2-nitrophenyl)methyl 2,2,2-trichloroethanimidate apart is its combination of functional groups, which confer unique reactivity and versatility. The presence of both methoxy and nitro groups on the phenyl ring, along with the trichloroethanimidate moiety, allows for a wide range of chemical transformations and applications.
特性
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl 2,2,2-trichloroethanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3N2O5/c1-19-8-3-6(5-21-10(15)11(12,13)14)7(16(17)18)4-9(8)20-2/h3-4,15H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCKJHVASTYKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)COC(=N)C(Cl)(Cl)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














